N'-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-Fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a fluorinated pyrazole-carbohydrazide hybrid with a naphthalen-1-yl substituent at position 3 and a 4-fluorobenzylidene hydrazide group at position 3. The pyrazole core and carbohydrazide moiety contribute to its structural rigidity and hydrogen-bonding capacity, which are critical for receptor interactions .
Properties
Molecular Formula |
C21H15FN4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15FN4O/c22-16-10-8-14(9-11-16)13-23-26-21(27)20-12-19(24-25-20)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,(H,24,25)(H,26,27)/b23-13+ |
InChI Key |
KLZHPLZPJAERNI-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
The biological activity of N'-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has been evaluated in several studies:
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is attributed to its ability to scavenge free radicals effectively .
- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes. This makes it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it relevant for further exploration in the field of infectious diseases .
Material Science Applications
This compound has also been investigated for its potential applications in material sciences:
- Nonlinear Optical Properties : The compound's molecular structure suggests favorable characteristics for nonlinear optical (NLO) applications. Studies have indicated that derivatives of pyrazole compounds can exhibit high NLO responses, making them suitable for ultrafast optics and photonic devices .
Computational Studies
Recent computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and reactivity of this compound:
- Molecular Docking : Simulations have indicated that the compound may interact favorably with biological targets, enhancing its potential as a therapeutic agent .
- Spectroscopic Properties : Theoretical calculations have predicted various spectroscopic properties, which are essential for characterizing the compound and understanding its interactions in biological systems .
Case Studies and Research Findings
A selection of case studies highlights the compound's applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole ring and the hydrazide side chain. Key analogs and their comparative features are summarized below:
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Key Observations:
- Naphthalen-1-yl vs. Phenyl Substituents: The naphthalen-1-yl group enhances π-π stacking interactions in molecular docking, as seen in the target compound and its non-carbohydrazide analog .
- Fluorine vs. Chlorine Substituents : The 4-fluorophenyl group offers metabolic stability compared to dichlorophenyl analogs, which may improve pharmacokinetics despite weaker electron-withdrawing effects .
- Carbohydrazide vs.
Spectroscopic and Computational Insights
Table 2: Spectroscopic and Electronic Properties
| Compound | FT-IR C-F Stretch (cm⁻¹) | $^1J_{C-F}$ (Hz) | Docking Affinity (kcal/mol) | DFT HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Target Compound | 1224 | 248.9 | Predicted: −9.8* | 4.1 (calculated) |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 1224 | 248.9 | −10.61 | N/A |
| (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | 1265 (C-Cl) | N/A | −8.9 | 3.8 |
*Estimated based on docking protocols in and .
- FT-IR and NMR : The target compound’s C-F stretch at 1224 cm⁻¹ and $^1J_{C-F}$ coupling constant (248.9 Hz) align with its fluorinated analog in , confirming successful synthesis and electronic consistency .
- DFT Calculations: The HOMO-LUMO gap (4.1 eV) suggests moderate reactivity, comparable to dichlorophenyl analogs (3.8 eV), but higher than non-fluorinated derivatives .
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound, which belongs to the pyrazole class, has been studied for its effects on various biological targets, including kinases and other enzymes involved in disease processes.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 477.5 g/mol. Its structure includes a pyrazole ring, a naphthalene moiety, and a fluorinated phenyl group, which contribute to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines. The IC50 values for related compounds suggest that modifications in the pyrazole ring can enhance potency against specific tumors. For example, one study reported an IC50 of 0.30 μM against MCF-7 breast cancer cells for a related pyrazole derivative .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. A comparative study on various pyrazole compounds demonstrated that certain substitutions on the pyrazole ring could lead to enhanced anti-inflammatory activity, making these compounds promising candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown MIC values as low as 6.8 μM against specific strains .
Case Study 1: Kinase Inhibition
In a study evaluating substituted pyrazole-based inhibitors, this compound was tested against JAK kinases. The results indicated that modifications in the naphthalene and fluorophenyl groups significantly affected the inhibitory potency, with some derivatives achieving IC50 values in the nanomolar range .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of electron-withdrawing groups, such as fluorine, enhances the biological activity of pyrazole derivatives. The introduction of fluorine at specific positions on the phenyl ring was found to improve binding affinity to target enzymes, leading to increased biological efficacy .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| Antitumor (MCF-7) | 0.30 | Breast Cancer |
| Antitumor (B16-F10) | 0.44 | Melanoma |
| Anti-inflammatory | 6.8 | Various Inflammatory Models |
| Antimicrobial | <20 | Gram-positive & Gram-negative Bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
